LS-102

E3 ubiquitin ligase synoviolin selectivity

LS-102 is a cell-permeable, selective SYVN1/HRD1 E3 ubiquitin ligase inhibitor (IC50=35 µM) derived from astragaloside IV. Unlike broad-spectrum LS-101, LS-102 does not affect other RING-type E3 ligases, enabling precise SYVN1-specific ERAD studies. Its improved water solubility and bioavailability support in vivo dosing in CIA arthritis models (1.3–4 mg/kg i.p.) and NSCLC xenograft combination therapy (3 mg/kg i.p. with AZD9291). For research use only.

Molecular Formula C24H36N8O
Molecular Weight 452.6 g/mol
Cat. No. B2460127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLS-102
Molecular FormulaC24H36N8O
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCCNCCN(CC)C1=NC(=NC(=N1)NC(C)C2CCCCC2)NC3=CC4=C(C=C3)N=CO4
InChIInChI=1S/C24H36N8O/c1-4-25-13-14-32(5-2)24-30-22(27-17(3)18-9-7-6-8-10-18)29-23(31-24)28-19-11-12-20-21(15-19)33-16-26-20/h11-12,15-18,25H,4-10,13-14H2,1-3H3,(H2,27,28,29,30,31)/t17-/m0/s1
InChIKeyDEDHMXBDEJSZFE-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





LS-102: A Selective Synoviolin (SYVN1) E3 Ubiquitin Ligase Inhibitor for Research Procurement


LS-102 is a cell-permeable small-molecule inhibitor that selectively targets the E3 ubiquitin ligase synoviolin (SYVN1, also known as HRD1), a key enzyme in the endoplasmic reticulum-associated degradation (ERAD) pathway [1]. It inhibits the autoubiquitination activity of SYVN1 with an IC50 of 35 μM and is chemically derived from astragaloside IV [2]. Its primary utility in research settings lies in its capacity for selective inhibition, differentiating it from broader-spectrum E3 ligase inhibitors [1].

Why LS-102 Cannot Be Replaced by Other SYVN1 Inhibitors or E3 Ligase Modulators


Substituting LS-102 with a closely related analog or alternative is not straightforward due to its unique selectivity profile and chemical origin. Unlike the broad-spectrum E3 ligase inhibitor LS-101, which non-selectively inhibits multiple RING-type E3 ligases, LS-102 is a selective SYVN1 inhibitor [1]. Additionally, its chemical derivation from astragaloside IV imparts a distinct pharmacokinetic profile, including improved water solubility and bioavailability, which is not a property of the parent natural product or other SYVN1-targeting compounds [2]. The following evidence demonstrates the quantifiable, verifiable differences that make LS-102 the appropriate choice for specific research applications.

Quantitative Differentiation of LS-102: Head-to-Head Comparisons with Key Comparators


Superior Target Selectivity: LS-102 vs. LS-101 for SYVN1-Specific Inhibition

In a direct comparative study, LS-102 was identified as a selective inhibitor of synoviolin (SYVN1) enzymatic activity, whereas the related compound LS-101 inhibited a broad array of RING-type E3 ligases. This selectivity was determined in a high-throughput screen for inhibitors of synoviolin autoubiquitination [1].

E3 ubiquitin ligase synoviolin selectivity

Enhanced Pharmacokinetic Profile: LS-102 vs. Astragaloside IV in Oral Bioavailability

LS-102, as a water-soluble derivative of astragaloside IV, demonstrates a significantly improved pharmacokinetic profile following oral administration. In a comparative study in Sprague-Dawley rats, the relative bioavailability of LS-102 was twice that of astragaloside IV (AGS IV) [1]. Furthermore, its transepithelial permeability (Papp) was nearly 500-fold higher [1].

bioavailability pharmacokinetics astragaloside IV

In Vivo Efficacy in Rheumatoid Arthritis: LS-102 Reduces Disease Severity in CIA Mouse Model

In a collagen-induced arthritis (CIA) mouse model, a standard preclinical model for rheumatoid arthritis, LS-102 significantly reduced the clinical severity of the disease. This effect was observed with daily intraperitoneal administration at a dose range of 1.3–4 mg/kg over 4 weeks [1].

rheumatoid arthritis in vivo model synoviolin

Reversal of TKI Resistance in NSCLC: LS-102 Synergizes with AZD9291

In non-small cell lung cancer (NSCLC) models, LS-102 in combination with the EGFR-TKI AZD9291 (osimertinib) exhibited strong inhibitory effects on tumor growth and reversed resistance to AZD9291. This was demonstrated in vivo, where the combination of LS-102 (3 mg/kg, i.p.) and AZD9291 (5 mg/kg, oral gavage) was more effective than either agent alone [1].

NSCLC EGFR-TKI resistance combination therapy

Cellular Potency: LS-102 Inhibits Rheumatoid Synovial Cell Proliferation

In vitro, LS-102 inhibits the proliferation of rheumatoid synovial cells (RSCs) in a SYVN1-dependent manner. The reported IC50 for this anti-proliferative effect is 5.4 μM [1].

rheumatoid arthritis cell proliferation IC50

Regulation of PGC-1β and Metabolic Effects: LS-102 Prevents Weight Gain in Mice

LS-102 inhibits the SYVN1-mediated negative regulation of PGC-1β, a key transcriptional coactivator involved in mitochondrial biogenesis and energy metabolism. In vivo, administration of LS-102 prevented weight gain and white adipose tissue accumulation in mice, effects that are consistent with the proposed mechanism [1].

metabolism PGC-1β obesity

Optimized Research Applications for LS-102 Based on Quantitative Evidence


Investigating SYVN1-Specific Roles in ERAD and Proteostasis

Use LS-102 to selectively inhibit SYVN1 without affecting other RING-type E3 ligases, enabling precise dissection of SYVN1-specific functions in ER-associated degradation (ERAD) [1]. This is critical for studies where broad-spectrum E3 ligase inhibition would confound results.

Preclinical Studies of Rheumatoid Arthritis

Employ LS-102 in collagen-induced arthritis (CIA) mouse models to evaluate the therapeutic potential of SYVN1 inhibition. Dosing at 1.3–4 mg/kg (i.p.) has been shown to reduce clinical disease severity [2].

Overcoming EGFR-TKI Resistance in NSCLC Research

Combine LS-102 (3 mg/kg, i.p.) with the EGFR-TKI AZD9291 (osimertinib) in NSCLC xenograft models to study mechanisms of TKI resistance and evaluate combination therapy efficacy [3].

Metabolic Disease Research and Obesity Models

Utilize LS-102 in high-fat diet-induced obesity mouse models to investigate the role of SYVN1 in regulating PGC-1β, mitochondrial biogenesis, and weight gain [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for LS-102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.